3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound known for its potent biological activities. It features a quinazoline core linked to a piperazine moiety via a hexyl chain, modified with a trifluoromethylphenyl group, making it structurally unique and interesting for various chemical and biological investigations.
Scientific Research Applications
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione finds applications in various research fields:
Chemistry: : As a model compound in synthetic organic chemistry.
Biology: : Investigating its interactions with biological macromolecules.
Industry: : Usage in the synthesis of other complex molecules or materials.
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
Formation of the quinazoline core through cyclization reactions.
Introduction of the hexyl chain.
Attachment of the piperazine ring.
Incorporation of the trifluoromethylphenyl group. Each step would require specific catalysts and reaction conditions such as temperature control and solvents like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production would likely streamline these synthetic routes, employing more efficient and scalable methods. Optimization of catalyst usage, reaction times, and purification techniques, such as crystallization or chromatography, would be critical.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxygen atoms into the molecule, potentially at the quinazoline core.
Reduction: : Removal of oxygen atoms or addition of hydrogen, modifying the functional groups.
Substitution: : Replacement of one functional group by another, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst (Pd/C).
Substitution: : Halogenated reagents under basic conditions.
Major Products
The products would vary depending on the type of reaction:
Oxidation might yield quinazoline derivatives with different functional groups.
Reduction could result in more saturated, less oxygenated derivatives.
Substitution products would vary widely based on the reacting groups.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in biological systems. These interactions can modulate pathways involved in cellular functions, such as enzyme activity or receptor binding. Specific pathways and targets would depend on the exact biological context being studied.
Comparison with Similar Compounds
Compared to other quinazoline or piperazine derivatives, this compound's uniqueness lies in its trifluoromethylphenyl group, which imparts distinct electronic and steric properties. Similar compounds might include:
4-quinazolinones
Piperazine derivatives
Trifluoromethylphenyl substituted compounds
Conclusion
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione is a multi-faceted compound with diverse applications in chemical synthesis, biological research, and potential pharmaceutical developments. Its intricate structure and reactivity make it a valuable subject for further studies.
Properties
IUPAC Name |
3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O3/c26-25(27,28)18-7-6-8-19(17-18)30-13-15-31(16-14-30)22(33)11-2-1-5-12-32-23(34)20-9-3-4-10-21(20)29-24(32)35/h3-4,6-10,17H,1-2,5,11-16H2,(H,29,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNGFIWVYLVVFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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